molecular formula C17H14N2O3 B3910006 N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide

N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide

Cat. No. B3910006
M. Wt: 294.30 g/mol
InChI Key: SWCJRRDNSGGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide, also known as FNAI, is a chemical compound that has been studied for its potential use in scientific research. FNAI is a synthetic compound that is not found naturally in the environment. The purpose of

Mechanism of Action

N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This prevents the enzymes from breaking down acetylcholine and butyrylcholine, which leads to an increase in the levels of these neurotransmitters in the synapse.
Biochemical and physiological effects:
The increase in the levels of acetylcholine and butyrylcholine in the synapse can lead to a number of biochemical and physiological effects. These effects include increased muscle contraction, increased heart rate, increased respiratory rate, and increased cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities. This makes it easier to conduct experiments that require large amounts of the compound. One limitation of using N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide in lab experiments is that it is not found naturally in the environment, which means that it may not accurately reflect the effects of natural compounds on biological systems.

Future Directions

There are a number of future directions for research on N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide. One direction is to study the effects of N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide on other enzymes that are involved in neurotransmitter breakdown. Another direction is to study the effects of N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide on different animal models to determine its potential use as a therapeutic agent. Additionally, research could be conducted to determine the optimal dosage of N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide for use in scientific research.
In conclusion, N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide is a synthetic compound that has been studied for its potential use in scientific research. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to a number of biochemical and physiological effects. While there are advantages and limitations to using N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide in lab experiments, there are also a number of future directions for research on this compound.

Scientific Research Applications

N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N'-(2-furoyloxy)-2-(1-naphthyl)ethanimidamide has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter butyrylcholine.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-16(19-22-17(20)15-9-4-10-21-15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCJRRDNSGGHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=CO3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-(naphthalen-1-yl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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